(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is a chiral piperidine derivative with the chemical formula and a molecular weight of 217.31 g/mol. This compound is significant in medicinal chemistry due to its structural characteristics, which allow it to serve as a building block for more complex molecules and its potential pharmacological applications. The compound's IUPAC name is (2R)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one, and it is associated with the CAS number 89467-37-8 .
(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is classified under piperidine derivatives, which are known for their presence in various pharmaceuticals and natural products. These compounds are often utilized in the synthesis of drugs due to their ability to interact with biological systems, making them valuable in both research and industrial applications .
The synthesis of (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one typically involves asymmetric hydrogenation techniques using chiral catalysts, such as rhodium or palladium complexes. This approach ensures the correct stereochemistry is achieved during the synthesis .
Common synthetic routes may include:
Industrial production usually involves multi-step processes that optimize yield and purity through controlled reaction conditions .
The molecular structure of (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one features a piperidine ring substituted at the 2-position with a methyl group and at the 1-position with a (S)-1-phenylethyl group.
Key structural data includes:
(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one can participate in various chemical reactions typical of piperidine derivatives, including:
The mechanism of action for (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring structure allows it to mimic natural substrates or inhibitors, thus modulating biological pathways relevant to pharmacological effects. The precise mechanisms depend on the biological context in which the compound is used, but it may include inhibition or activation of enzymatic activity .
While specific boiling point data is not available, general properties include:
Chemical properties include:
Safety data indicates that this compound should be handled with care due to potential hazards associated with its chemical structure .
(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one has several scientific uses:
This compound exemplifies the importance of chiral piperidine derivatives in advancing medicinal chemistry and pharmaceutical development.
The stereoselective construction of the piperidin-4-one scaffold represents a fundamental challenge in synthetic organic chemistry due to its prevalence in pharmacologically active compounds. (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one exemplifies this structural motif, requiring precise chiral induction at multiple stereocenters. Recent methodological advances offer robust pathways to access such architectures with high enantiomeric purity.
The strategic deployment of chiral auxiliaries provides a reliable approach for stereochemical control in piperidinone synthesis. A highly efficient route utilizes commercially available D-phenylglycinol as a chiral directing agent. This auxiliary undergoes condensation with δ-valerolactone derivatives to establish the initial stereocenter, followed by ring-opening and cyclization sequences to construct the piperidinone core [1] [7]. The bulky phenyl group in D-phenylglycinol creates a stereodifferentiating environment during ring formation, enabling preferential approach of reacting species from the less hindered face. X-ray crystallographic analyses of intermediates reveal that the conformational flexibility of the piperidine ring is significantly influenced by the hybridization state of atoms adjacent to nitrogen, with sp³-hybridized carbons favoring chair conformations that further enhance stereoselectivity [3]. This methodology typically delivers the piperidinone scaffold with excellent diastereomeric ratios (>90% de) when optimized reaction conditions are employed, though the auxiliary removal requires additional synthetic steps.
Catalytic asymmetric hydrogenation of pyridine precursors offers a direct route to chiral piperidines with exceptional enantiocontrol. Advanced catalytic systems have demonstrated remarkable efficacy for this transformation:
Table 1: Transition Metal Catalysts for Enantioselective Piperidine Synthesis
Catalyst System | Substrate Class | dr/er | Key Advantages |
---|---|---|---|
Ru/(S)-Xyl-SDP | Multi-substituted pyridines | >20:1 cis:trans | Acid-free conditions, water tolerance |
Ir/P,N-ligand complexes | 2-Substituted pyridinium salts | >99% ee | Outer-sphere mechanism, scalable synthesis |
Pd/C modified | Fluorinated pyridines | >95% ee | Accommodates sensitive functional groups |
Rh(COD)₂BF₄ with chiral ligands | 3-Substituted pyridines | >10:1 dr | Mild conditions, functional group tolerance |
The iridium-catalyzed hydrogenation of 2-substituted pyridinium salts proceeds via an outer-sphere dissociative mechanism where the chiral ligand environment dictates facial selectivity during hydride transfer [5]. This approach has enabled kilogram-scale production of enantiomerically enriched piperidines for pharmaceutical applications. Palladium-catalyzed hydrogenation demonstrates particular utility for fluorinated substrates, where the catalyst's ability to operate under aqueous conditions prevents dehalogenation side reactions [4] [6]. Notably, interruption of the hydrogenation process with water incorporation provides direct access to piperidinone derivatives without requiring additional oxidation steps [4].
The enolate alkylation of preformed piperidinone intermediates represents a powerful method for installing substituents with precise stereocontrol. Key research demonstrates that the hydroxyl protection state dramatically influences both the stereochemical outcome and reagent stoichiometry in s-BuLi-mediated methylations:
Table 2: Diastereoselective Alkylation of Piperidinone Enolates
Substrate Type | s-BuLi (equiv) | Yield (%) | dr | Key Stereochemical Outcome |
---|---|---|---|---|
Unprotected N-(2-hydroxy-1-phenylethyl)piperidin-2-one | 2.5 | 91 | >99:1 | Exclusive (3S)-methyl isomer |
TBDMS-protected N-(2-hydroxy-1-phenylethyl)piperidin-2-one | 1.5 | 90 | 1:2.5 | Favors unexpected (3R)-methyl isomer |
The resulting diastereomers can be effectively separated using flash chromatography or crystallization techniques, providing access to both enantiopure methylated products [1]. Single-crystal X-ray analysis confirmed the absolute configuration of the minor diastereomer obtained from protected substrates as (3R)-1-[(R)-2-羟基-1-苯乙基]-3-甲基-2-哌啶酮, providing crucial structural validation for this approach [1].
The strategic implementation of protecting groups significantly impacts the efficiency and stereoselectivity of complex piperidinone syntheses. The tert-butyldimethylsilyl (TBDMS) group has emerged as particularly valuable for hydroxyl protection in chiral amino alcohol auxiliaries like D-phenylglycinol. Protection protocols typically employ TBDMS-Cl in imidazole-catalyzed reactions conducted under anhydrous conditions, achieving near-quantitative protection yields [1]. This bulky silyl group serves dual purposes:
Comparative studies reveal that protected intermediates exhibit altered conformational dynamics in the piperidine ring. Where unprotected systems favor chair conformations (puckering amplitude Q = 0.553 Å, θ = 168.8°), TBDMS-protected analogs display subtle distortions toward half-chair conformations that influence stereoselectivity in subsequent transformations [3]. The choice of protecting group proves critical when acid-sensitive functionalities are present elsewhere in the molecule, necessitating careful evaluation of orthogonal protection strategies.
The final stages of synthesis require efficient deprotection protocols that preserve stereochemical integrity while delivering the target molecule. TBDMS cleavage is typically accomplished using tetrabutylammonium fluoride (TBAF) in THF or mild acid conditions (dilute acetic acid in methanol) at ambient temperature [1]. These conditions maintain the configuration of stereocenters while efficiently removing the silicon-based protecting group. For substrates containing acid-labile functionalities, fluoride-mediated deprotection offers superior compatibility.
Following deprotection, advanced functionalization of the piperidinone scaffold can be achieved through several pathways:
Particularly noteworthy is the chemoselective reduction of pyridinium intermediates using Raney nickel or sodium borohydride, which allows access to partially saturated intermediates en route to functionalized piperidinones [5]. The synthetic versatility of the ketone functionality in the final product enables diverse downstream modifications, making (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one a valuable chiral building block for medicinal chemistry programs targeting neurologically active compounds, including analogs of donepezil and other acetylcholinesterase inhibitors [2] [4].
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7